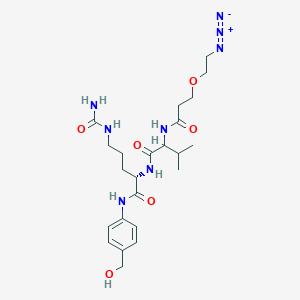

Azide-PEG1-Val-Cit-PABC-OH

Description

Evolution of Linker Technologies in Targeted Molecular Delivery Strategies

The journey of linker technology has been one of increasing complexity and functionality. Early iterations of linkers were often designed for maximal stability, ensuring that the payload remained attached to the targeting vehicle until it reached its destination. abzena.com However, this approach often led to challenges in releasing the payload in its active form within the target cell.

The evolution of linker chemistry has been dramatic, moving from these early, relatively simple designs to highly sophisticated systems. abzena.com Second-generation linkers introduced functionalities like cleavability, allowing for the release of the payload under specific conditions, such as changes in pH or the presence of certain enzymes. sigmaaldrich.cn This marked a significant step towards controlled drug release.

The current, third generation of linkers has brought a deeper understanding of how the linker itself can impact the properties of the entire conjugate, including its toxicity and pharmacokinetic profile. sigmaaldrich.cn This has led to the development of linkers with features that enhance solubility, stability, and the precise control of payload release. abzena.comprecisepeg.com

Principles of Cleavable Linkers: Enabling Controlled Intracellular Release

Cleavable linkers are designed to break apart and release their payload in response to a specific trigger present in the target environment, such as a cancer cell. abzena.com This controlled release mechanism is crucial for maximizing the therapeutic effect on target cells while minimizing collateral damage to healthy tissues. There are several strategies for triggering linker cleavage, including sensitivity to acidic environments, reducing conditions, or, most relevant to Azide-PEG1-Val-Cit-PABC-OH, enzymatic action. broadpharm.com

Enzymatically cleavable linkers offer a high degree of specificity because they are designed to be substrates for enzymes that are overexpressed in the target cell or its microenvironment. broadpharm.com A prominent example is the use of peptide sequences that are recognized and cleaved by lysosomal proteases, such as cathepsin B. nih.gov Cathepsin B is an enzyme that is highly active within the lysosomes of cells, particularly in many tumor cells. tcichemicals.com

The dipeptide sequence valine-citrulline (Val-Cit) is a well-established and widely used substrate for cathepsin B. nih.goviris-biotech.de The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization into the target cell and trafficking to the lysosome. acs.org This selective cleavage ensures that the cytotoxic payload is released primarily within the intended cancer cells. Research has shown that the Val-Cit linker is significantly more stable in human plasma compared to other cleavable linkers like hydrazones. nih.gov While initially thought to be exclusively cleaved by cathepsin B, further studies have indicated that other cathepsins, such as S, L, and F, can also be involved in the cleavage process. nih.gov

Following the enzymatic cleavage of the Val-Cit dipeptide, the efficient release of the payload is facilitated by a self-immolative spacer. otago.ac.nz The p-aminobenzyloxycarbonyl (PABC) group is a classic example of such a spacer. otago.ac.nz Once the Val-Cit sequence is cleaved by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction. iris-biotech.deotago.ac.nz This electronic cascade results in the release of the attached drug in its unmodified, active form, along with the generation of benign byproducts. otago.ac.nz

The inclusion of a self-immolative spacer like PABC is critical because direct attachment of a bulky drug molecule to the dipeptide can sterically hinder the enzyme's ability to cleave the linker. nih.gov The PABC spacer effectively distances the payload, allowing for efficient enzymatic action and subsequent rapid, traceless release. nih.gov

Bioorthogonal Chemistry and Azide-Functionalized Linkers

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgotago.ac.nz This concept, pioneered by Carolyn R. Bertozzi, has become an invaluable tool in chemical biology and drug development. wikipedia.org One of the most prominent bioorthogonal reactions is the "click chemistry" between an azide (B81097) and an alkyne. adcreviews.compcbiochemres.com

The azide group (N₃) is an ideal functional handle for bioorthogonal applications due to its small size, metabolic stability, and lack of endogenous counterparts in living systems. wikipedia.orgmdpi.com Azide-functionalized linkers, therefore, provide a highly selective and stable means of attaching payloads or targeting moieties. precisepeg.combiochempeg.com The azide group can react with an alkyne-functionalized partner through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), the latter of which avoids the cellular toxicity associated with copper catalysts. wikipedia.orgmedchemexpress.eu This versatility makes azide-PEG linkers powerful tools for creating complex bioconjugates with precise control over their architecture. adcreviews.combiochempeg.com

Contextualization of this compound within Contemporary Linker Paradigms

The compound This compound is a multi-component linker that integrates several of the advanced features discussed above. medchemexpress.eumedchemexpress.comdcchemicals.comtargetmol.comtargetmol.cnbiotechhubafrica.co.zafujifilm.com It is a cleavable linker designed for use in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.eumedchemexpress.comdcchemicals.comtargetmol.comtargetmol.cnbiotechhubafrica.co.zafujifilm.com Let's break down its structure:

Azide: This functional group allows for the attachment of the linker to a molecule containing a compatible reactive partner, such as an alkyne, through a bioorthogonal click chemistry reaction. medchemexpress.eumedchemexpress.com This provides a stable and specific method for conjugation.

PEG1: This refers to a single unit of polyethylene (B3416737) glycol. PEG is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate. precisepeg.comacs.org

Val-Cit: This is the dipeptide sequence that is specifically recognized and cleaved by the lysosomal enzyme cathepsin B, ensuring payload release inside the target cell. cd-bioparticles.netaxispharm.com

PABC: This is the self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, undergoes a cascade reaction to release the payload. acs.org

OH: The hydroxyl group represents the point of attachment for the payload molecule.

Data Tables

Table 1: Components of this compound and Their Functions

| Component | Chemical Group | Function |

| Azide | N₃ | Bioorthogonal handle for "click" chemistry conjugation. medchemexpress.eumedchemexpress.com |

| PEG1 | (OCH₂CH₂) | Hydrophilic spacer to improve solubility and pharmacokinetics. precisepeg.comacs.org |

| Val-Cit | Valine-Citrulline | Dipeptide substrate for cathepsin B cleavage. cd-bioparticles.netaxispharm.com |

| PABC | p-aminobenzyloxycarbonyl | Self-immolative spacer for payload release. acs.org |

| OH | Hydroxyl | Attachment point for the payload. |

Properties

Molecular Formula |

C23H36N8O6 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |

InChI |

InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20?/m0/s1 |

InChI Key |

BDMOXMNQSIHXBI-LROBGIAVSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Azide Peg1 Val Cit Pabc Oh and Analogous Constructs

Derivatization Strategies for Terminal Functionalization

The terminal hydroxyl group of the PABC moiety in Azide-PEG1-Val-Cit-PABC-OH serves as a versatile handle for the conjugation of various molecular entities. The derivatization of this group is a crucial step in the synthesis of antibody-drug conjugates (ADCs) and other targeted molecular probes. iris-biotech.de The strategies employed for this functionalization are designed to be efficient and compatible with the other functionalities present in the linker molecule.

To facilitate the conjugation of molecules to the terminal hydroxyl group of the PABC spacer, it must first be activated to create a more reactive intermediate. This activation step transforms the poorly reactive alcohol into a species that can readily react with nucleophiles, such as amines or thiols, present on the molecule to be conjugated.

A prevalent and effective method for activating the p-aminobenzyl alcohol is its reaction with p-nitrophenyl chloroformate . broadpharm.com This reaction results in the formation of a stable yet reactive p-nitrophenyl carbonate intermediate. broadpharm.comacs.org The p-nitrophenoxide is an excellent leaving group, making the carbonate susceptible to nucleophilic attack by primary and secondary amines on a payload or probe molecule, leading to the formation of a stable carbamate (B1207046) linkage. broadpharm.com This strategy is widely employed in the synthesis of ADCs. medchemexpress.com

Another approach for the activation and conjugation of the terminal hydroxyl group, particularly for the attachment of phenolic payloads, is the Mitsunobu reaction . broadpharm.com This reaction allows for the formation of an ether linkage between the PABC linker and a phenolic hydroxyl group on the target molecule.

The choice of activation strategy depends on the nature of the functional group on the molecule to be conjugated. The following table summarizes common activating agents and the resulting linkages.

| Activating Agent | Functional Group on Target Molecule | Resulting Linkage |

| p-Nitrophenyl chloroformate | Amine (-NH2) | Carbamate |

| Diisopropyl azodicarboxylate (DIAD) / Triphenylphosphine (Mitsunobu reaction) | Phenol (-OH) | Ether |

| Phosgene or equivalents | Amine (-NH2) | Carbamate |

The activated terminal hydroxyl group of the Val-Cit-PABC linker enables its conjugation to a diverse range of molecular probes, facilitating research in areas such as bioimaging, diagnostics, and targeted delivery. The fundamental principle involves the reaction of the activated linker with a probe molecule that has a suitable nucleophilic handle.

Biotinylation: A common functionalization is the attachment of biotin (B1667282), a vitamin with a high affinity for avidin (B1170675) and streptavidin. This allows for the use of the resulting conjugate in affinity-based assays, purification, and detection. Commercially available reagents such as Biotin-Val-Cit-PAB-OH exemplify this approach, where the biotin is pre-conjugated to the linker system. broadpharm.com The synthesis would involve the activation of the PABC hydroxyl group followed by reaction with an amine-functionalized biotin derivative.

Fluorescent Dye Conjugation: For cellular imaging and tracking studies, fluorescent dyes can be attached. A dye with a primary or secondary amine can be readily coupled to the p-nitrophenyl carbonate-activated PABC linker. This allows for the creation of fluorescent probes that can be selectively delivered to cells and release the dye upon enzymatic cleavage of the Val-Cit moiety.

Integration of Chelating Agents for PET Imaging: For in vivo imaging applications such as Positron Emission Tomography (PET), chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated. acs.org An amine-functionalized DOTA derivative can be coupled to the activated PABC linker. The resulting construct can then be chelated with a positron-emitting radionuclide, such as copper-64, to generate a PET imaging agent. acs.org This enables the non-invasive visualization of the distribution and targeting of the conjugate in vivo. nih.gov

The following table provides examples of molecular probes and the functional groups they typically possess for conjugation to the activated PABC linker.

| Molecular Probe | Functional Group for Conjugation | Application |

| Biotin | Amine | Affinity labeling, detection, purification |

| Fluorescein isothiocyanate (FITC) | Amine | Fluorescence microscopy, flow cytometry |

| DOTA | Amine | PET imaging |

| Cyanine dyes (e.g., Cy5, Cy7) | Amine | In vivo imaging, fluorescence microscopy |

These versatile functionalization approaches highlight the utility of the this compound linker beyond cytotoxic drug delivery, extending its application to the development of sophisticated molecular probes for a wide range of biological investigations.

Azide Mediated Bioconjugation Chemistries for Modular Assembly

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Linker Contexts

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry and a widely employed method for bioconjugation. This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, facilitated by a copper(I) catalyst.

The mechanism of the CuAAC reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges to the stable triazole product. The reaction is characterized by its high regioselectivity, yielding exclusively the 1,4-isomer.

From a kinetic standpoint, the CuAAC reaction is remarkably efficient, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. This rapid kinetics allows for efficient conjugation even at low reactant concentrations, which is often a requirement for biological applications.

However, a significant consideration for the biocompatibility of CuAAC is the potential toxicity of the copper(I) catalyst. Copper ions can generate reactive oxygen species (ROS) through Fenton-like reactions, which can lead to cellular damage. Furthermore, copper can interact with and denature proteins, particularly those with exposed thiol groups. To mitigate these cytotoxic effects, the development of specialized ligands and catalyst systems is crucial for in vivo and in vitro bioconjugation.

To address the challenges of copper toxicity and to enhance the reaction kinetics in aqueous environments, a variety of ligands have been developed to stabilize the copper(I) oxidation state and facilitate the catalytic cycle. These ligands play a multifaceted role: they prevent the disproportionation of Cu(I) to Cu(0) and Cu(II), protect the catalyst from oxidation, and increase its solubility and bioavailability in aqueous media.

Some of the most prominent ligands for aqueous CuAAC include:

Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most widely used ligands for CuAAC. It effectively stabilizes Cu(I) but has limited water solubility, often requiring the use of co-solvents.

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, THPTA is highly effective in promoting CuAAC in purely aqueous systems and is a popular choice for bioconjugation.

Bathocuproine disulfonate (BCS): A water-soluble phenanthroline-based ligand that is also a strong chelator of Cu(I).

BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A highly water-soluble ligand that has been shown to accelerate CuAAC reactions significantly, even at low catalyst concentrations.

The choice of ligand and catalyst system is critical for the successful application of CuAAC in bioconjugation, and it is often optimized based on the specific biomolecules and reaction conditions involved.

| Ligand | Key Features | Primary Application Context |

| TBTA | High Cu(I) stabilization | Organic solvents or aqueous co-solvent systems |

| THPTA | High water solubility | Aqueous bioconjugation |

| BCS | Strong Cu(I) chelation, water-soluble | Aqueous bioconjugation |

| BTTAA | Excellent water solubility, high reaction acceleration | Demanding aqueous bioconjugations, low catalyst loading |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Bioconjugation

To circumvent the issue of copper-induced cytotoxicity, a metal-free alternative to CuAAC was developed, known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction relies on the inherent ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide, eliminating the need for a metal catalyst.

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon its conversion to the more stable triazole ring. The reactivity of the strained alkyne is a critical factor in the efficiency of the SPAAC reaction. Several generations of cyclooctynes have been developed with progressively faster reaction kinetics:

Cyclooctyne (OCT): The simplest cyclooctyne, with relatively slow reaction kinetics.

Difluorinated cyclooctyne (DIFO): The introduction of fluorine atoms adjacent to the alkyne increases the ring strain and enhances the reaction rate.

Dibenzocyclooctyne (DIBO) and Azadibenzocyclooctyne (ADIBO/DBCO): Fusing benzene (B151609) rings to the cyclooctyne core significantly increases the ring strain and, consequently, the reaction rate. DBCO is one of the most commonly used strained alkynes for SPAAC.

Bicyclo[6.1.0]nonyne (BCN): This cyclooctyne derivative exhibits a good balance of high reactivity and stability.

The choice of the strained alkyne partner depends on the desired reaction kinetics, stability, and the specific requirements of the biological system.

| Strained Alkyne | Abbreviation | Relative Reactivity | Key Features |

| Cyclooctyne | OCT | Low | Simplest cyclooctyne |

| Difluorinated cyclooctyne | DIFO | Moderate | Increased reactivity due to fluorine substitution |

| Dibenzocyclooctyne | DIBO/DBCO | High | High strain and reactivity, widely used |

| Bicyclo[6.1.0]nonyne | BCN | High | Favorable balance of reactivity and stability |

The bioorthogonality of SPAAC has made it an invaluable tool for a wide range of applications in chemical biology, particularly for the labeling and assembly of biomolecules in living systems. Its ability to proceed without a catalyst allows for highly specific modifications with minimal perturbation of the biological environment.

In the context of ADCs, SPAAC can be used to conjugate the drug-linker construct, bearing a strained alkyne, to an azide-modified antibody. This approach offers a high degree of control over the conjugation site and stoichiometry, leading to more homogeneous and well-defined ADC products. Furthermore, the orthogonality of SPAAC allows for its use in combination with other bioorthogonal reactions, enabling the construction of increasingly complex and multifunctional bioconjugates.

Alternative Bioorthogonal Strategies Employing Azide Reactivity

While CuAAC and SPAAC are the most prominent azide-mediated bioconjugation reactions, several other strategies have been developed that leverage the unique reactivity of the azide group.

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine bearing an electrophilic trap. The initial Staudinger reaction forms an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond. The Staudinger ligation is a metal-free reaction and has been widely used for bioconjugation, although its kinetics are generally slower than those of CuAAC and SPAAC.

Aza-Wittig Reaction: In the aza-Wittig reaction, an iminophosphorane (aza-ylide), generated from an azide and a phosphine (B1218219), reacts with an aldehyde or ketone to form an imine. This reaction has found applications in the synthesis of complex molecules and has potential for bioconjugation, particularly for the modification of carbonyl-containing biomolecules.

Photoclick Chemistry: This emerging field utilizes light to trigger the reaction between an azide and another functional group. For example, light can be used to generate a reactive intermediate from a precursor, which then rapidly reacts with an azide. This approach offers spatiotemporal control over the conjugation process, allowing for precise modifications at specific locations and times.

These alternative strategies expand the toolkit of azide-based bioorthogonal chemistry, providing researchers with a range of options to suit different applications and experimental constraints.

Exploration of Staudinger Ligation in Linker Functionalization

The Staudinger ligation is a classic bioorthogonal reaction that has been effectively applied to the functionalization of biomolecules. thermofisher.comnih.gov First described by Hermann Staudinger in 1919, its modern application in chemical biology involves the reaction between an azide and a specifically engineered phosphine (typically a triarylphosphine bearing an ortho-ester trap). acs.orgnih.govresearchgate.net

The reaction proceeds through the initial formation of an aza-ylide intermediate upon the nucleophilic attack of the phosphine on the azide. lbl.govnih.gov In the context of linker functionalization, the azide group of Azide-PEG1-Val-Cit-PABC-OH can react with a phosphine-modified molecule, such as a drug payload or a fluorescent probe. The engineered phosphine facilitates an intramolecular reaction that results in the formation of a stable amide bond, covalently linking the two components, and a phosphine oxide byproduct. nih.govdoccheck.com

This method offers a highly selective means of conjugation under aqueous, physiological conditions. lbl.govnih.gov Its utility has been demonstrated in a wide range of applications, including the labeling of proteins, glycans, and DNA, as well as the synthesis of complex glycopeptides. nih.govnih.govnih.gov The chemoselectivity of the azide and phosphine groups ensures that the ligation occurs specifically between the intended partners, without cross-reactivity with other functional groups present in biological systems. thermofisher.com

| Feature | Description |

|---|---|

| Reactants | Azide (on the linker) and an engineered triarylphosphine (on the molecule to be conjugated). nih.gov |

| Product | A stable amide bond connecting the linker and the conjugated molecule, plus a phosphine oxide byproduct. doccheck.com |

| Key Intermediate | Aza-ylide. lbl.govthermofisher.com |

| Reaction Conditions | Aqueous environment, physiological temperature, and pH. lbl.govnih.gov |

| Advantages | High selectivity, bioorthogonality (reactants are abiotic), and formation of a stable, native-like amide bond. acs.orgnih.gov |

| Limitations | Relatively slow reaction kinetics compared to some "click" reactions and potential for phosphine oxidation in aerobic environments. |

Emerging Azide-Based Reactions for Complex Molecular Architectures

While the Staudinger ligation is a powerful tool, the field of bioconjugation has seen the emergence of even more rapid and efficient azide-based reactions, broadly categorized as "click chemistry". nih.gov These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents. researchgate.net The azide group of this compound is an ideal substrate for two prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.cn

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the quintessential example of click chemistry. wikipedia.org It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which is catalyzed by a copper(I) species to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.govresearchgate.net The reaction exhibits exceptionally fast kinetics and high efficiency, even at low reactant concentrations in aqueous buffers. bioclone.netnih.gov For modular assembly, the this compound linker can be conjugated to an alkyne-modified antibody or payload. vectorlabs.com Despite its efficiency, a significant drawback of CuAAC for in vivo applications is the potential cytotoxicity of the copper catalyst, which can generate reactive oxygen species. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the toxicity concerns associated with CuAAC, the strain-promoted azide-alkyne cycloaddition was developed as a copper-free alternative. nih.gov SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. medchemexpress.com The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst. nih.gov This makes SPAAC highly suitable for conjugations in living cells and for the synthesis of therapeutics where residual metal contamination is a concern. nih.gov The azide group on the linker readily participates in SPAAC, enabling the construction of complex ADCs with high precision and biocompatibility. medchemexpress.com

| Reaction | Key Features | Applications in Modular Assembly |

|---|---|---|

| CuAAC | Requires a terminal alkyne and a Copper(I) catalyst. nih.gov Very fast reaction rates and high yields. bioclone.net Forms a 1,4-disubstituted triazole. nih.gov Potential for catalyst-induced cytotoxicity. nih.gov | Efficient for in vitro conjugation of the azide-linker to alkyne-modified proteins, peptides, and drug molecules. vectorlabs.com Widely used in materials science and drug discovery. bioclone.net |

| SPAAC | Requires a strained cyclooctyne (e.g., DBCO, BCN). No metal catalyst is needed, enhancing biocompatibility. nih.govnih.gov Reaction rates are generally fast but can be slower than CuAAC. acs.org Forms a triazole product. nih.gov | Ideal for conjugations in living systems and for the synthesis of clinical-grade biotherapeutics like ADCs, where avoiding metal contamination is critical. nih.gov |

Mechanistic Elucidation of Val Cit Pabc Cleavage and Payload Release

Enzymatic Specificity of the Valine-Citrulline Dipeptide Cleavage

The cleavage of the linker is initiated by the hydrolysis of the amide bond between the citrulline (Cit) residue and the p-aminobenzyl carbamate (B1207046) (PABC) group. encyclopedia.pubiris-biotech.de This reaction is catalyzed by specific proteases found within the lysosomal compartment of cells.

The Val-Cit dipeptide sequence is designed as a substrate for lysosomal proteases, which are overexpressed in many cancer cells. researchgate.netresearchgate.net Cathepsin B, a cysteine protease predominantly found in lysosomes, was initially identified as the primary enzyme responsible for cleaving the Val-Cit linker. encyclopedia.pubnih.govtcichemicals.com However, subsequent research, including gene knockout studies, has revealed that other lysosomal cathepsins, such as cathepsin S, cathepsin L, and cathepsin F, are also capable of processing this dipeptide sequence. researchgate.netencyclopedia.pubnih.gov This redundancy ensures efficient payload release even if the activity of a single protease is diminished. rsc.org

The substrate recognition profile of these proteases is specific. For efficient cleavage, a hydrophilic residue like citrulline or arginine is preferred at the P1 position (the amino acid residue on the N-terminal side of the scissile bond), while a lipophilic residue such as valine, phenylalanine, or alanine (B10760859) at the P2 position enhances plasma stability. mdpi.com The Val-Cit combination has become the most commonly used dipeptide, largely due to its favorable balance of good plasma stability and efficient cleavage kinetics. mdpi.com

Studies have shown that while cathepsin B is a key enzyme, its absence does not completely halt payload release, indicating the compensatory role of other proteases like cathepsin S. rsc.org Furthermore, research into alternative dipeptides has shown that substituting the P2-Val and P1-Cit can modulate lysosomal cleavability and plasma stability. encyclopedia.pubnih.gov For instance, polar basic residues at the P1 position can improve the efficiency of lysosomal cleavage. researchgate.net

In vitro studies have been conducted to characterize the kinetics of the enzymatic hydrolysis of the Val-Cit linker. These assays typically measure the rate of payload release when the conjugate is incubated with isolated lysosomal proteases.

One comparative study measured the rate of doxorubicin (B1662922) release from different dipeptide-PABC linkers upon incubation with a cathepsin B-containing rat liver lysosomal extract. The Val-Cit linker demonstrated a high degree of stability, with a cleavage half-life (t½) of 240 minutes. This was significantly slower than the Phe-Lys linker, which was cleaved most rapidly with a half-life of 8 minutes, highlighting the influence of the dipeptide sequence on cleavage kinetics. iris-biotech.de

Another study comparing Val-Ala and Val-Cit linkers found that in an isolated cathepsin B cleavage assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker. iris-biotech.de However, Val-Ala exhibited lower hydrophobicity, which can be advantageous in preventing aggregation. iris-biotech.denih.gov Further research has shown that linkers containing a cyclobutylalanine-citrulline (cBu-Cit) sequence exhibit a catalytic efficiency (Vmax/Km) similar to that of the traditional Val-Cit linker in the presence of cathepsin B. nih.gov

| Dipeptide Sequence | Relative Cleavage Rate | Cleavage Half-life (t½) | Reference |

|---|---|---|---|

| Val-Cit | Standard | 240 min | iris-biotech.de |

| Val-Ala | ~50% of Val-Cit | Not Reported | iris-biotech.de |

| Phe-Lys | ~3000% of Val-Cit | 8 min | iris-biotech.de |

Self-Immolative Mechanism of the p-Aminobenzyl Carbamate (PABC) Spacer

Following the enzymatic cleavage of the Val-Cit dipeptide, the exposed aniline (B41778) nitrogen of the PABC spacer initiates a spontaneous, intramolecular electronic cascade that results in the release of the payload. researchgate.netnih.gov This process is known as self-immolation and is crucial for liberating the drug in its active, unmodified form. researchgate.netiris-biotech.de

The self-immolation of the PABC spacer proceeds through a 1,6-elimination mechanism. iris-biotech.deiris-biotech.deresearchgate.net Once the protease cleaves the amide bond between citrulline and the PABC's amino group, the resulting free aniline is no longer stabilized by the amide bond. This triggers a cascade of electron rearrangement. researchgate.net The lone pair of electrons on the aniline nitrogen moves into the aromatic ring, leading to the cleavage of the benzylic C-O bond and the expulsion of the payload. otago.ac.nz This process results in the formation of an unstable intermediate, an azaquinone methide, along with the release of carbon dioxide and the free drug. mdpi.comresearchgate.net This traceless release mechanism is highly efficient and ensures that no part of the linker remains attached to the payload, which is often critical for its biological activity. iris-biotech.deiris-biotech.de

The rate of the PABC self-immolation cascade is generally rapid but can be influenced by several factors. The electronic properties of the payload, particularly when it is attached via a phenolic oxygen, can significantly affect the kinetics. nih.gov Electron-withdrawing groups on the payload can accelerate the immolation process by making the phenolic oxygen a better leaving group, thereby delocalizing the negative charge that develops during the transition state. nih.govresearchgate.net

Conversely, the steric environment around the cleavage site and the payload can also play a role. iris-biotech.de The PABC spacer was initially introduced to overcome the steric hindrance that bulky payloads can present, which might otherwise inhibit the ability of lysosomal proteases to access and cleave the dipeptide linker. researchgate.netiris-biotech.demdpi.com The kinetics of the release can also differ depending on whether the payload is attached via a carbamate (PABC) or an ether (PABE) linkage, even when initiated by the same enzymatic trigger. iris-biotech.de

In Vitro Studies of Linker Stability and Conditional Release Kinetics

For a linker to be effective, it must remain stable in the systemic circulation to prevent premature payload release, which could lead to off-target toxicity. nih.gov The Val-Cit-PABC linker system generally exhibits good stability in human plasma. researchgate.netencyclopedia.pubnih.gov However, in vitro studies have revealed vulnerabilities to certain enzymes present in the plasma of other species and in specific human cell types.

Numerous studies have shown that the Val-Cit-PABC linker is susceptible to cleavage in mouse and rat plasma. researchgate.netresearchgate.netnih.gov This instability complicates the preclinical evaluation of drug conjugates using these models. researchgate.netresearchgate.net The enzyme responsible for this premature hydrolysis in mouse plasma has been identified as Carboxylesterase 1C (Ces1C). nih.govnih.govmdpi.comscispace.com ADCs containing the Val-Cit linker are significantly more stable in the plasma of Ces1C knockout mice. nih.govscispace.com

Furthermore, human neutrophil elastase, a serine protease, has also been shown to cleave the Val-Cit linker. researchgate.netnih.govrsc.org This extracellular cleavage can lead to the release of the payload in circulation, which is believed to contribute to off-target toxicities such as neutropenia and thrombocytopenia. researchgate.netresearchgate.netnih.gov

| Biological Matrix/Enzyme | Observation | Implication | Reference |

|---|---|---|---|

| Human Plasma | Generally stable | Suitable for clinical development, minimizes premature payload release. | researchgate.netencyclopedia.pub |

| Mouse/Rat Plasma | Unstable, susceptible to cleavage | Complicates preclinical evaluation due to premature payload release. | nih.govmdpi.comacs.org |

| Carboxylesterase 1C (Ces1C) | Identified as the enzyme responsible for cleavage in mouse plasma. | Explains species-specific differences in linker stability. | nih.govscispace.com |

| Human Neutrophil Elastase | Cleaves the Val-Cit linker. | Potential mechanism for off-target toxicities like neutropenia. | researchgate.netnih.govrsc.org |

| Lysosomal Cathepsins (B, L, S, F) | Efficiently cleaves the linker. | Primary mechanism for intracellular, on-target payload release. | researchgate.netencyclopedia.pubnih.gov |

To address these stability issues, researchers have explored modifications to the linker, such as adding a P3 polar acidic residue (e.g., glutamic acid) to the N-terminus of the valine. nih.govnih.govnih.gov These "exolinker" designs have shown increased stability in the presence of enzymes like carboxylesterases and human neutrophil elastase without compromising the desired cleavage by lysosomal cathepsins. acs.orgnih.gov

Methodologies for Assessing Cleavage Rates in Simulated Physiological Environments

To evaluate the efficacy and specificity of the Val-Cit-PABC linker cleavage, various in vitro assays are employed that mimic the conditions within the lysosome and in systemic circulation. These methodologies are crucial for preclinical assessment of ADC stability and payload release kinetics.

One common approach involves incubating the ADC in simulated physiological fluids, such as human or mouse plasma, to assess its stability. cam.ac.ukbinghamton.edunih.gov The stability is often evaluated by monitoring the amount of intact ADC over time. For instance, studies have shown that while Val-Cit linkers are generally stable in human plasma, they can be susceptible to premature cleavage by certain enzymes like neutrophil elastase. binghamton.edunih.govpreprints.org

To specifically measure the rate of enzymatic cleavage, isolated enzyme assays are frequently utilized. iris-biotech.de In these assays, the ADC or a model substrate containing the Val-Cit-PABC linker is incubated with purified cathepsin B. The rate of cleavage can then be determined by measuring the decrease in the substrate or the appearance of the cleavage products over time. For example, a study comparing the cleavage rates of Val-Ala and Val-Cit linkers by isolated cathepsin B found that the Val-Ala linker was cleaved at half the rate of the Val-Cit linker. iris-biotech.decam.ac.uk

Fluorescence-based assays offer a high-throughput method for screening and optimizing linker sequences. binghamton.edudigitellinc.combinghamton.edu These assays often utilize a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), attached to the peptide linker. binghamton.edudigitellinc.combinghamton.edu The AMC molecule is non-fluorescent when part of the peptide but becomes highly fluorescent upon cleavage of the amide bond, providing a direct measure of enzymatic activity. binghamton.edudigitellinc.combinghamton.edu This "turn-on" fluorescence provides a simple and rapid method for determining the susceptibility of linkers to enzymatic cleavage. binghamton.edudigitellinc.combinghamton.edu

| Methodology | Description | Key Findings/Applications | References |

| Plasma Stability Assays | Incubation of the ADC in human, mouse, or rat plasma to evaluate premature payload release. | Val-Cit linkers show good stability in human plasma but can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma. | cam.ac.uknih.govpreprints.org |

| Isolated Enzyme Assays | Incubation of the ADC or a model substrate with purified lysosomal proteases like cathepsin B. | Allows for direct measurement of enzymatic cleavage rates and comparison of different linker sequences. For example, the Val-Ala linker is cleaved at half the rate of the Val-Cit linker by cathepsin B. | iris-biotech.decam.ac.uk |

| Fluorescence-Based Assays (e.g., AMC) | Utilizes a fluorogenic substrate where cleavage of the linker results in a fluorescent signal. | High-throughput screening of peptide linker libraries to identify sequences with optimal cleavage rates and plasma stability. | binghamton.edudigitellinc.combinghamton.edu |

| FRET-Based Assays | Employs Förster Resonance Energy Transfer to quantify linker cleavage in real-time at a subcellular level. | Provides quantitative data on the kinetics of payload release within living cells. | nih.gov |

Spectroscopic and Chromatographic Monitoring of Release Products

The precise identification and quantification of the products released upon cleavage of the Val-Cit-PABC linker are essential for understanding the mechanism and efficiency of payload delivery. Spectroscopic and chromatographic techniques are the primary tools for this analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the components of a mixture following an in vitro cleavage assay. nih.govchemrxiv.org Reversed-phase HPLC (RP-HPLC) is commonly used to separate the intact ADC, the cleaved linker-payload intermediate, and the final released payload based on their hydrophobicity. chemrxiv.org By comparing the retention times and peak areas with known standards, the concentration of each species can be determined over time, allowing for the calculation of cleavage rates. chemrxiv.org

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS or LC-MS/MS), provides definitive identification of the cleavage products by determining their mass-to-charge ratio. nih.govresearchgate.netresearchgate.net This is particularly useful for confirming the structure of the released payload and identifying any potential metabolites or degradation products. nih.gov LC-MS/MS can be used to monitor specific transitions, offering high sensitivity and specificity for quantifying the released drug even in complex biological matrices like plasma.

Fluorescence spectroscopy can also be employed to monitor the release of fluorescent payloads in real-time. This method is particularly useful for mechanistic studies and for continuous monitoring of the cleavage reaction.

| Technique | Application in Monitoring Release Products | Data Obtained | References |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of intact ADC, cleaved linker fragments, and the released payload. | Concentration of each species over time, allowing for the calculation of cleavage kinetics. | nih.govchemrxiv.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification of the released payload and its metabolites in complex biological matrices. | Mass-to-charge ratio for definitive identification of products and their fragments; highly sensitive quantification. | nih.govresearchgate.netresearchgate.net |

| Fluorescence Spectroscopy | Real-time monitoring of the release of fluorescent payloads or the cleavage of fluorogenic linkers. | Continuous measurement of product formation, providing detailed kinetic profiles. | binghamton.edudigitellinc.combinghamton.edu |

Structural Design Principles and Modulation of Linker Performance

Influence of Polyethylene (B3416737) Glycol (PEG) Spacers on Linker Characteristics

PEG linkers are widely used in the development of ADCs to enhance the physicochemical properties of the conjugate. biochempeg.com These hydrophilic polymers can improve solubility, increase stability, and prolong the circulation half-life of the ADC. creative-biolabs.comaxispharm.comadcreview.com The inclusion of a PEG spacer, even a single unit as in Azide-PEG1-Val-Cit-PABC-OH, is a deliberate design choice to modulate the linker's performance.

The presence of PEG creates a protective hydrophilic shield around the payload, which can mask it from the microenvironment. biochempeg.com This shielding effect reduces non-specific interactions with other proteins and biological systems, potentially lowering immunogenicity and improving the pharmacokinetic profile. axispharm.com

From a physical perspective, PEGylation increases the hydrodynamic volume of the molecule. nih.gov The PEG polymer chain behaves as a random coil in solution, effectively increasing the size of the conjugate. nih.govbiorxiv.org This increased size slows down its clearance from the body, leading to a longer circulation half-life. axispharm.com Studies on PEGylated proteins have shown that the PEG chain has a "parachute-like" effect, dramatically increasing the frictional drag of the molecule. nih.gov This increase in hydrodynamic radius is a key factor in extending the in vivo residence time of the ADC. nih.gov

| Characteristic | Effect of PEGylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Solubility | Increased | The hydrophilic nature of the PEG chain improves the solubility of the entire conjugate, especially with hydrophobic drugs. | creative-biolabs.com |

| Aggregation | Reduced | Improved solubility and steric hindrance from the PEG chain prevent protein-protein aggregation. | adcreview.com |

| Hydrodynamic Volume | Increased | The PEG chain acts as a random coil, increasing the effective size and frictional drag of the molecule in solution. | nih.gov |

| Circulation Half-life | Prolonged | Increased hydrodynamic volume slows renal clearance. Shielding effect reduces uptake by the immune system. | biochempeg.comaxispharm.com |

| Immunogenicity | Reduced | The PEG shield can mask antigenic epitopes on the antibody or payload, preventing recognition by the immune system. | biochempeg.com |

The length and architecture (e.g., linear vs. branched) of the PEG spacer are critical variables that can be fine-tuned to optimize ADC performance. precisepeg.com While this compound contains a single PEG unit, the principles derived from studies with longer PEG chains are informative for linker design.

Research has shown a direct correlation between PEG chain length and the pharmacokinetic properties of ADCs. Generally, increasing the PEG length leads to increased plasma and tumor exposures and lower plasma clearances. aacrjournals.org One study found that ADCs with 8, 12, and 24 PEG units had significantly higher tumor-to-plasma exposure ratios and greater efficacy in reducing tumor weights compared to those with 2 or 4 PEG units. aacrjournals.org However, the effect is not always linear and can be payload-dependent. For instance, incorporating a PEG₁₂ spacer increased the drug-to-antibody ratio (DAR) for a more hydrophobic linker-payload but decreased it for a less hydrophobic one. rsc.org

The architecture of the PEG linker also plays a role. Branched PEG linkers can offer a higher payload capacity and superior shielding effects compared to linear PEGs of the same molecular weight. precisepeg.com This can be advantageous for delivering a higher concentration of a cytotoxic drug to target cells, which can enhance the potency of the ADC, particularly against tumors with low antigen expression. adcreview.com The choice between a short, single-unit PEG linker and a longer or branched one depends on a careful balance between improving hydrophilicity and pharmacokinetics without negatively impacting the conjugate's cytotoxicity or stability. nih.govvectorlabs.com For example, excessively long PEG chains have been shown to sometimes reduce the cytotoxic activity of the conjugate. nih.gov

| PEG Length | Effect on Plasma Exposure | Effect on Tumor Exposure | Effect on Efficacy (Tumor Reduction) | Reference |

|---|---|---|---|---|

| Non-PEGylated Control | Baseline | Baseline | 11% | aacrjournals.org |

| 2 PEG Units | Increased | Increased | 35-45% | aacrjournals.org |

| 4 PEG Units | Increased | Increased | 35-45% | aacrjournals.org |

| 8 PEG Units | Significantly Increased | Significantly Increased | 75-85% | aacrjournals.org |

| 12 PEG Units | Significantly Increased | Significantly Increased | 75-85% | aacrjournals.org |

| 24 PEG Units | Significantly Increased | Significantly Increased | 75-85% | aacrjournals.org |

Rational Design of Dipeptide Sequences for Tuned Proteolytic Cleavage

The Valine-Citrulline (Val-Cit) dipeptide in the linker is a substrate for lysosomal proteases, most notably Cathepsin B, which are highly expressed in many tumor cells. iris-biotech.de This enzymatic cleavage is a critical step for the intracellular release of the cytotoxic payload. The design of this dipeptide sequence is a key element in controlling the specificity and rate of drug release.

While Val-Cit is the most common and well-studied dipeptide linker, research has explored alternative amino acid sequences to modulate cleavage efficiency and substrate specificity. nih.gov The choice of amino acids at the P2 (Val) and P1 (Cit) positions, adjacent to the cleavage site, is crucial for enzyme recognition. Studies have shown that other lysosomal enzymes, such as cathepsins S, L, and F, are also involved in the cleavage of Val-Cit linkers. nih.gov

The exploration of different dipeptides aims to either enhance cleavage by a specific protease or broaden the substrate profile to ensure drug release across different tumor types with varying enzyme expression levels. For example, replacing Valine at the P2 position or Citrulline at the P1 position with other polar or basic residues has been investigated to improve lysosomal cleavage activity. nih.gov Some studies have evaluated dipeptides like Valine-Alanine (Val-Ala) and Phenylalanine-Lysine (Phe-Lys). mdpi.com The Val-Ala sequence has also been extensively used in clinical candidates. mdpi.com

Furthermore, research into the cleavage specificities of different cathepsins reveals distinct preferences. For instance, Cathepsin B shows a strong preference for Arginine (Arg) at the P1 position and Lysine (Lys) or Arg at the P2 position. acs.org Cathepsins K, L, and S, however, prefer Lys over Arg at the P1 position. acs.org This detailed understanding of enzyme specificity allows for the rational design of novel dipeptide sequences tailored for cleavage by specific proteases.

| Protease | Preferred P2 Residue(s) | Preferred P1 Residue(s) | Example Substrate | Reference |

|---|---|---|---|---|

| Cathepsin B | Valine, Lysine, Arginine, Norleucine | Citrulline, Arginine | Val-Cit, Z-Nle-Lys-Arg-AMC | acs.org |

| Cathepsin L | Tyrosine, Tryptophan, Norleucine | Arginine, Lysine | Z-Phe-Arg-AMC | acs.org |

| Cathepsin K | - | Lysine | - | acs.org |

| Cathepsin S | - | Lysine | - | acs.org |

| Cathepsin V | Tyrosine, Phenylalanine, Isoleucine | Arginine, Lysine | - | acs.org |

Enzymatic reactions are highly sensitive to the stereochemistry of the substrate. youtube.com Proteases, including cathepsins, are chiral catalysts that typically recognize and process only one enantiomer of a substrate, which for dipeptide linkers are those composed of L-amino acids. The use of naturally occurring L-amino acids in the Val-Cit linker ensures proper recognition and efficient cleavage by the target proteases. The synthesis of these linkers must be carefully controlled to avoid epimerization, particularly at the citrulline stereogenic center, as the presence of the D-isomer would render the linker resistant to cleavage and thus inactive. nih.gov

The three-dimensional conformation of the dipeptide linker within the enzyme's active site is also critical for catalysis. The specific sequence of amino acids influences the local conformation, which in turn affects how well the linker fits into the binding pocket of the enzyme. The enzyme's ability to distinguish between different substrates is based on subtle differences in how they are recognized. youtube.com Chemical synthesis allows for the installation of non-natural amino acid analogues to probe the mechanism of substrate recognition and turnover. acs.org The flexibility or rigidity of the linker, influenced by the PEG spacer and the dipeptide sequence itself, can also impact its ability to adopt the correct conformation for enzymatic cleavage.

Engineering of Self-Immolative Spacers for Controlled Release Dynamics

Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl alcohol (PABC) component of the linker acts as a self-immolative spacer. iris-biotech.de This "electronic cascade" spacer is designed to spontaneously decompose after the initial cleavage event, ensuring the traceless release of the unmodified payload. google.com The PABC system is one of the most widely used self-immolative spacers in ADC design. researchgate.net

Engineering efforts in this area focus on modifying the electronic properties of the PABC spacer to tune the rate of the 1,6-elimination or on developing entirely new self-immolative systems. For example, substitutions on the aromatic ring of the PABC can alter the electron density and thus accelerate or decelerate the fragmentation process. researchgate.net Novel self-immolative spacers based on different chemical scaffolds, such as pyrrolidine-carbamates or squaramides, have been developed to achieve faster release kinetics or to release different types of functional groups beyond the typical amines and alcohols. nih.govrsc.orgnih.gov The design of these spacers is a key strategy for controlling the release dynamics and ensuring that the payload is liberated efficiently and rapidly upon reaching the intracellular target. rsc.orgunisi.it

| Spacer Type | Trigger | Release Mechanism | Released Payload Functional Group | Reference |

|---|---|---|---|---|

| p-Aminobenzyl Alcohol (PABC) | Enzymatic cleavage of preceding amide | 1,6-Elimination | Amine (as carbamate), Alcohol/Phenol (as carbonate) | google.comresearchgate.net |

| Pyrrolidine-Carbamate | Enzymatic cleavage | Cyclization to form a bicyclic urea | Hydroxy groups (cytotoxic drugs) | nih.govnih.gov |

| Squaramide-based | Enzymatic reduction | Fragmentation cascade | Amine (alkylating agent) | rsc.org |

| (5-nitro-2-pyrrolyl)methanol (NPYM-OH) | Reductive stimulus (e.g., nitroreductase) | 1,6-Elimination | Amines, phenols, thiols, sulfonamides, carboxyamides | unisi.it |

| 5-aryloxy-substituted 2-furylcarbinol | Mechanical force | Retro-Diels–Alder/fragmentation–decarboxylation cascade | Dual payloads | rsc.org |

Modifications to the PABC Core Structure for Altered Reactivity

The PABC self-immolative spacer is a cornerstone of many successful ADC linkers. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the payload in its active form. The rate of this self-immolation is a critical parameter that can be modulated by introducing chemical modifications to the PABC core.

Substituents on the benzene (B151609) ring of the PABC moiety can significantly influence the kinetics of the 1,6-elimination through electronic effects. Electron-donating groups can accelerate the process, while electron-withdrawing groups can retard it. This principle allows for the fine-tuning of the payload release rate to optimize the therapeutic window of the ADC. For instance, strategic placement of substituents can enhance the stability of the linker in circulation while ensuring rapid payload release upon internalization into the target cell.

One notable modification involves the introduction of a meta-amide group to the PABC ring, creating what is known as an MA-PABC linker. This modification has been shown to dramatically improve the stability of the linker in mouse serum without compromising the desired proteolytic cleavage by cathepsin B. nih.gov

| Modification to PABC Core | Effect on Reactivity/Stability | Reference |

| Introduction of a meta-amide group (MA-PABC) | Increased stability in mouse serum | nih.gov |

| Transposition of primary amine to MA-PABC | Maintained desired stability and cleavage profile | nih.gov |

Development of Novel Self-Immolative Systems Beyond PABC

While the PABC system is widely adopted, the quest for improved ADC performance has spurred the development of novel self-immolative systems. These alternative linkers aim to address potential limitations of the PABC core, such as offering different release kinetics or compatibility with a broader range of payloads.

One area of exploration is the use of heterocyclic self-immolative linkers. These systems, which can be based on structures like oxazoles or thiazoles, also incorporate a cleavable peptide sequence and an amide group that initiates a self-immolative cascade upon enzymatic cleavage. researchgate.net The non-linear structure of these heterocyclic linkers can also improve the solubility of the resulting ADC. google.com

Other innovative approaches include cyclization-driven mechanisms, where the formation of a 5- or 6-membered ring drives the release of the payload. rsc.org Examples of such systems include carbamate-hydrazone hybrids and 1,4-aminobutyl scaffolds. rsc.org Ethylenediamine-based linkers represent another powerful cyclization-based approach, with the potential for accelerated immolation through amine alkylation. rsc.org

| Novel Self-Immolative System | Mechanism of Action | Potential Advantages | Reference(s) |

| Heterocyclic Linkers (e.g., oxazoles, thiazoles) | Enzymatic cleavage initiates self-immolation | Improved solubility | researchgate.netgoogle.com |

| Cyclization-Driven Systems (e.g., carbamate-hydrazone hybrids) | Formation of a stable 5- or 6-membered ring | Alternative release kinetics | rsc.org |

| Ethylenediamine-Based Linkers | Amidine formation or imine hydrolysis | Accelerated immolation with amine alkylation | rsc.org |

| Phosphate-Triggered Systems | Enzymatic cleavage of a phosphate (B84403) group | Emerging concept with potential for novel ADC designs | rsc.org |

Structure-Activity Relationships (SAR) in this compound Design

Elucidating Molecular Determinants of Linker Stability and Cleavage Efficiency

The stability of the Val-Cit dipeptide is a critical determinant of the ADC's safety profile. Premature cleavage in systemic circulation can lead to off-target toxicity. A key finding in preclinical studies is the susceptibility of the Val-Cit linker to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, which is not observed to the same extent in human plasma. nih.govnih.govpreprints.org This species-specific instability can complicate the translation of preclinical data.

Research has shown that modifications to the linker can mitigate this instability. For instance, introducing a hydrophilic group, such as a 2-hydroxyacetamide (B1193895) group, at the P3 position (N-terminus of the valine residue) can increase the ADC's stability in mouse plasma without negatively impacting the desired intracellular cleavage by cathepsin B. nih.gov Further studies have demonstrated that incorporating a highly polar functional group, like a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide, can significantly enhance resistance to Ces1c-mediated degradation. nih.gov

| Molecular Determinant | Impact on Stability/Cleavage | Key Findings | Reference(s) |

| Val-Cit Dipeptide | Susceptible to Ces1C in rodent plasma | Can lead to premature payload release in preclinical models | nih.govnih.govpreprints.org |

| P3 Position Modification (e.g., 2-hydroxyacetamide) | Increased stability in mouse plasma | Does not impair cathepsin B cleavage | nih.gov |

| Tripeptide Sequence (e.g., EVCit) | Enhanced resistance to Ces1C degradation | Improves in vivo stability in mouse models | nih.gov |

| PABC Spacer | Facilitates enzyme binding | Promotes efficient cathepsin B cleavage | nih.gov |

| PEG1 Unit | Increases hydrophilicity | Influences pharmacokinetic properties | rsc.org |

Computational Approaches for Predicting Linker Performance and Optimization

The complexity of ADC design necessitates the use of advanced computational tools to predict linker performance and guide optimization efforts. Molecular modeling and simulation techniques are increasingly being employed to gain insights into the dynamic behavior of ADCs and their linkers.

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational dynamics of ADCs and the accessibility of the linker to cleavage enzymes. researchgate.net These simulations can provide valuable insights into the interactions between the linker, the antibody, and the surrounding solvent, helping to rationalize experimental observations and guide the design of next-generation linkers with improved properties. researchgate.net For instance, MD simulations have been used to show that the Val-Cit moiety in vcMMAE-based ADCs is, on average, solvent-accessible, which helps to explain why the bulky antibody carrier does not significantly impede the rate of drug release by cathepsin B. researchgate.net

| Computational Approach | Application in Linker Design | Insights Gained | Reference(s) |

| QSAR Modeling | Predicting linker properties (e.g., stability, bystander effect) | Guiding optimization of linker structures | digitellinc.com |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and linker accessibility | Understanding linker-enzyme interactions and solvent exposure | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Linker Constructs

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of complex molecules like antibody-drug conjugate (ADC) linkers. chromatographyonline.com It provides highly accurate mass measurements, enabling the confirmation of elemental composition and the identification of impurities. criver.com The increased molecular complexity of ADCs and their components necessitates orthogonal MS-based analyses to confirm sequence fidelity and the integrity of the conjugation. nih.gov

Both ESI and MALDI are "soft ionization" techniques that allow for the ionization of large, non-volatile biomolecules like peptides and linkers with minimal fragmentation. researchgate.netamericanpeptidesociety.org This makes them ideal for determining the intact molecular weight of Azide-PEG1-Val-Cit-PABC-OH.

Electrospray Ionization (ESI-MS): ESI is particularly well-suited for analyzing samples in the liquid phase and is often coupled with liquid chromatography (LC) systems. americanpeptidesociety.org It generates highly charged ions, and for a molecule like this compound (MW: 520.58 g/mol ), one would expect to observe predominantly the protonated molecular ion [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. ucsf.edu The high accuracy of HRMS allows for the differentiation of these species and confirmation of the molecular formula (C₂₃H₃₆N₈O₆). dcchemicals.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is used for solid samples where the analyte is co-crystallized with a matrix that absorbs laser energy. americanpeptidesociety.org This technique typically produces singly charged ions, which simplifies the resulting mass spectrum. researchgate.net For this compound, MALDI-TOF (Time-of-Flight) MS would be expected to show a prominent peak corresponding to the [M+H]⁺ ion. While ESI is often more sensitive, MALDI is known to be more tolerant of salts and other common impurities. researchgate.netucsf.edu

The choice between ESI and MALDI can be complementary, as differences in ionization efficiencies can reveal different aspects of the sample's composition. nih.gov

Table 1: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₂₃H₃₇N₈O₆⁺ | 521.2834 |

| [M+Na]⁺ | C₂₃H₃₆N₈O₆Na⁺ | 543.2653 |

| [M+K]⁺ | C₂₃H₃₆N₈O₆K⁺ | 559.2392 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, MS/MS analysis would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov

The fragmentation pattern provides a molecular fingerprint that confirms the sequence and connectivity of the linker's components. Key expected fragmentation events for the Val-Cit-PABC linker include:

Peptide Bond Cleavage: Fragmentation along the peptide backbone of the valine-citrulline dipeptide, producing characteristic b- and y-type ions that confirm the amino acid sequence.

PABC Linker Fragmentation: Cleavage of the p-aminobenzyloxycarbonyl (PABC) group, which is designed for self-immolation upon enzymatic cleavage of the dipeptide. acs.orgresearchgate.net

PEG Chain Fragmentation: While the single PEG unit is small, characteristic neutral losses can be observed.

This detailed fragmentation analysis is crucial for confirming the identity of the linker, distinguishing it from potential isomers, and identifying any impurities arising from the synthesis. criver.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of molecules in solution. uq.edu.au It provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule. bruker.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully assign the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number and type of protons present. Specific signals corresponding to the azide-PEG moiety, the amino acid side chains of valine and citrulline, the peptide backbone, and the aromatic protons of the PABC group would be expected. Integration of these signals helps to confirm the ratio of the different components.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule, confirming the presence of carbonyls, aromatic carbons, and the aliphatic carbons of the PEG and amino acid residues. researchgate.netresearchgate.net The quantitative introduction of the azide (B81097) function can be confirmed by the characteristic chemical shift of the adjacent carbon. researchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system (e.g., within an amino acid residue), while HSQC correlates protons directly with their attached carbons. nih.gov These experiments are essential for unambiguously assigning all signals and confirming that the azide, PEG, valine, citrulline, and PABC components are correctly linked in the intended sequence. nih.gov

Table 2: Representative Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties

| Moiety | Representative ¹H Chemical Shift Range (ppm) | Representative ¹³C Chemical Shift Range (ppm) |

| PEG (-CH₂CH₂O-) | 3.5 - 3.7 | ~70 |

| Azide (-CH₂-N₃) | ~3.4 | ~50 |

| Valine (α-H, β-H, γ-CH₃) | ~4.2, ~2.1, ~0.9 | ~59, ~30, ~19 |

| Citrulline (α-H, β-CH₂, γ-CH₂, δ-CH₂) | ~4.3, ~1.8, ~1.6, ~3.1 | ~54, ~29, ~27, ~40 |

| PABC (Aromatic-H, Benzyl-CH₂) | 7.2 - 7.4, ~5.1 | 120 - 140, ~67 |

Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. americanpharmaceuticalreview.comswri.org The technique relies on the principle that the integrated signal area of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.

To determine the purity of this compound, a certified internal standard with a known purity and concentration is added to a precisely weighed sample of the linker. acs.org By comparing the integral of a well-resolved, unique signal from the linker to a signal from the internal standard, the weight/weight (w/w) purity can be calculated. youtube.com This method offers high accuracy and precision and can quantify the major component regardless of whether impurities are observable in the NMR spectrum. acs.orgbruker.com

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone for the purification and purity analysis of ADC intermediates. sterlingpharmasolutions.com It excels at separating the target compound from starting materials, by-products, and other impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for assessing the purity of peptide-based linkers. pharmafocusamerica.com These techniques separate molecules based on their hydrophobicity.

Principle: The linker is introduced onto a non-polar stationary phase (e.g., C18) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an acid like trifluoroacetic acid or formic acid). nih.gov

Analysis: The purity of the this compound sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram, typically monitored by UV detection at a wavelength where the aromatic PABC group absorbs (e.g., 254 nm or 280 nm).

Other chromatographic techniques can also be employed:

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under less denaturing, aqueous salt gradient conditions. pharmafocusamerica.comrsc.org

Ion-Exchange Chromatography (IEX): Can separate based on charge differences, which may be useful for removing certain impurities.

Size-Exclusion Chromatography (SEC): Separates molecules by size and can detect the presence of aggregates or fragments. pharmafocusamerica.com

The combination of these high-resolution chromatographic methods provides a comprehensive profile of the sample's purity and homogeneity. sigmaaldrich.com

Table 3: Typical RP-HPLC Conditions for Linker Purity Analysis

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Column Temperature | 25 - 40 °C |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of ADC linkers, providing high-resolution separation and quantification. nih.gov The inherent complexity of these molecules, which combine peptide, PEG, and small molecule components, necessitates the use of diverse detection modes for comprehensive characterization.

Reverse-phase HPLC (RP-HPLC) is the most common modality for assessing the purity and stability of linker constructs like this compound. researchgate.netacs.org The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient elution, commonly using a mixture of water and an organic solvent like acetonitrile containing additives such as trifluoroacetic acid (TFA) or formic acid, is employed to resolve the main compound from synthesis-related impurities and degradation products. nih.govacs.org

Ultraviolet (UV) detection is routinely used, with monitoring at specific wavelengths corresponding to the absorbance maxima of the aromatic components of the linker, such as the PABC moiety (typically around 254 nm) and the peptide bonds (around 214 nm). nih.gov This allows for the sensitive detection and quantification of the linker and its impurities.

For unequivocal identification of the main peak and characterization of any impurities, HPLC is often coupled with mass spectrometry (HPLC-MS). researchgate.net Electrospray ionization (ESI) is a soft ionization technique that allows for the accurate mass determination of the intact linker molecule and its fragments, confirming its identity and providing insights into potential degradation pathways. researchgate.net

Table 1: Representative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

| Purity Assessment | Integration of peak area at 254 nm |

Note: This is a representative method. Actual conditions may vary based on the specific instrumentation and column chemistry used.

Size-Exclusion Chromatography (SEC) for Oligomeric State Evaluation

Size-Exclusion Chromatography (SEC) is a powerful technique for evaluating the oligomeric state and aggregation of PEGylated linker constructs. chromatographyonline.comchromatographyonline.com The separation mechanism is based on the hydrodynamic volume of the molecules, with larger molecules eluting earlier from the column. This method is crucial for ensuring the homogeneity of the linker preparation and the absence of high-molecular-weight aggregates that could affect the subsequent conjugation process and the in vivo performance of the resulting ADC. chromatographyonline.com

For a molecule like this compound, which is not expected to form high-order oligomers under normal conditions, SEC is primarily used as a quality control tool to confirm the presence of a single, monomeric species. The analysis is typically performed under isocratic conditions using an aqueous mobile phase that minimizes non-specific interactions with the stationary phase. nih.gov

Detection is commonly achieved using UV, refractive index (RI), or multi-angle light scattering (MALS) detectors. A MALS detector, when used in conjunction with a concentration detector like UV or RI, can provide an absolute measurement of the molar mass of the eluting species, confirming its monomeric state. chromatographyonline.com

Table 2: Representative SEC Method for Oligomeric State Analysis of this compound

| Parameter | Condition |

| Column | TSKgel G3000SWxl or similar |

| Mobile Phase | 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.0 |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Expected Outcome | A single, sharp peak corresponding to the monomeric form of the linker. |

Note: This is a representative method. Actual conditions may vary based on the specific instrumentation and column chemistry used.

Spectrophotometric and Fluorometric Methods for In Vitro Kinetic Studies

The Val-Cit dipeptide within the this compound linker is designed to be cleaved by specific lysosomal proteases, most notably cathepsin B, to release the cytotoxic payload within the target cancer cell. iris-biotech.de Spectrophotometric and fluorometric assays are essential for studying the in vitro kinetics of this enzymatic cleavage, providing crucial data on the linker's susceptibility to the target enzyme and its stability in the absence of the enzyme.

These assays typically involve the use of a model substrate where the PABC-OH group is replaced with a chromogenic or fluorogenic leaving group. However, the cleavage of the native linker can also be monitored by observing changes in the absorbance or fluorescence of a conjugated payload.

A common fluorometric approach for studying cathepsin B activity utilizes a substrate containing a fluorophore and a quencher pair, such as aminomethyl coumarin (B35378) (AMC) or a FRET (Fluorescence Resonance Energy Transfer) pair. nih.govresearchgate.net Upon enzymatic cleavage of the Val-Cit bond, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that can be monitored over time. nih.gov

By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined using the Michaelis-Menten equation. These parameters provide a quantitative measure of the enzyme's affinity for the linker and its catalytic efficiency.

Table 3: Representative Data from a Fluorometric Kinetic Assay of a Val-Cit Linker with Cathepsin B

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 1 | 50 |

| 2 | 95 |

| 5 | 210 |

| 10 | 350 |

| 20 | 500 |

| 50 | 625 |

| 100 | 650 |

Note: This data is representative and is used to illustrate the type of results obtained from a kinetic assay. RFU = Relative Fluorescence Units.

From such data, kinetic parameters can be derived:

K_m: ~15 µM

V_max: ~700 RFU/min

k_cat/K_m: (V_max / [Enzyme]) / K_m

These kinetic studies are critical for confirming the intended cleavage mechanism of the linker and for comparing the cleavage efficiency of different linker designs. researchgate.net They provide valuable in vitro data that helps predict the intracellular release of the payload from the ADC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.